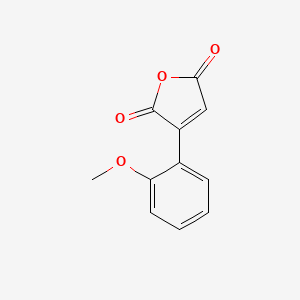

3-(2-Methoxyphenyl)furan-2,5-dione

Descripción general

Descripción

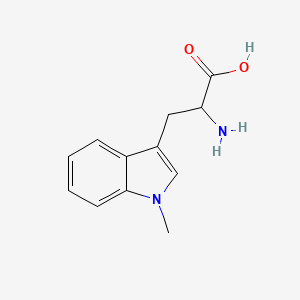

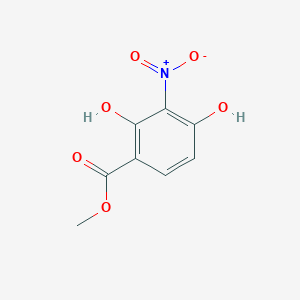

3-(2-Methoxyphenyl)furan-2,5-dione is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.181. It is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(2-Methoxyphenyl)furan-2,5-dione. However, furan synthesis in general involves various methods such as the Paal-Knorr Furan Synthesis2. More research is needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)furan-2,5-dione consists of 11 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms1. Further structural analysis would require more specific data or computational modeling.

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 3-(2-Methoxyphenyl)furan-2,5-dione. However, furan compounds in general can undergo a variety of reactions, including oxidation and cycloisomerization2.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Methoxyphenyl)furan-2,5-dione are not well-documented. Its molecular weight is 204.181, but other properties such as melting point, boiling point, and solubility would require further investigation.Aplicaciones Científicas De Investigación

Application in Cancer Research

- Scientific Field : Oncology

- Summary of Application : A new series of chalcones, which are related to “3-(2-Methoxyphenyl)furan-2,5-dione”, has been developed that may be useful in the treatment of lung cancer .

- Methods of Application : The cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) was detected using an MTT assay . Molecular docking studies were performed on the most two effective chalcones .

- Results or Outcomes : The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Application in Antibacterial Research

- Scientific Field : Microbiology

- Summary of Application : Furan derivatives, which include “3-(2-Methoxyphenyl)furan-2,5-dione”, have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Application in Urease Inhibitory Activities

- Scientific Field : Biochemistry

- Summary of Application : A series of furan chalcones, related to “3-(2-Methoxyphenyl)furan-2,5-dione”, were prepared and tested for their urease inhibitory activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The furan chalcones showed promising urease inhibitory results .

Application in Green Chemistry

- Scientific Field : Green Chemistry

- Summary of Application : Furan platform chemicals, which include “3-(2-Methoxyphenyl)furan-2,5-dione”, are being used to replace traditional resources such as crude oil with biomass .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Application in Atmospheric Chemistry

- Scientific Field : Atmospheric Chemistry

- Summary of Application : The Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction has been studied for its kinetic fall-off behavior .

- Methods of Application : Kinetic measurements were performed using pulsed laser photolysis (PLP) to produce Cl atoms and atomic resonance fluorescence (RF) to monitor the Cl atom temporal profile .

- Results or Outcomes : The rate coefficients, k, for the gas-phase Cl + Furan-2,5-dione reaction were measured over the 15–500 Torr (He and N2 bath gas) pressure range at temperatures between 283 and 323 K .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : The synthetic utility of the prepared furan-2 (5 H)-one, a compound related to “3-(2-Methoxyphenyl)furan-2,5-dione”, was demonstrated by condensation with 4-methoxybenzaldehyde .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Application in Green Chemistry

- Scientific Field : Green Chemistry

- Summary of Application : Furan platform chemicals, which include “3-(2-Methoxyphenyl)furan-2,5-dione”, are being used to replace traditional resources such as crude oil with biomass .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Application in Atmospheric Chemistry

- Scientific Field : Atmospheric Chemistry

- Summary of Application : The Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction has been studied for its kinetic fall-off behavior .

- Methods of Application : Kinetic measurements were performed using pulsed laser photolysis (PLP) to produce Cl atoms and atomic resonance fluorescence (RF) to monitor the Cl atom temporal profile .

- Results or Outcomes : The rate coefficients, k, for the gas-phase Cl + Furan-2,5-dione reaction were measured over the 15–500 Torr (He and N2 bath gas) pressure range at temperatures between 283 and 323 K .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : The synthetic utility of the prepared furan-2 (5 H)-one, a compound related to “3-(2-Methoxyphenyl)furan-2,5-dione”, was demonstrated by condensation with 4-methoxybenzaldehyde .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications were not detailed in the source .

Safety And Hazards

3-(2-Methoxyphenyl)furan-2,5-dione is intended for research use only and is not intended for diagnostic or therapeutic use1. A safety data sheet would provide more detailed information on its hazards and safety precautions3.

Direcciones Futuras

The future directions for research on 3-(2-Methoxyphenyl)furan-2,5-dione are not clear due to the limited information available. However, given its molecular structure, it could potentially be of interest in fields such as medicinal chemistry or materials science4.

Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and analysis would be needed for a more detailed understanding of 3-(2-Methoxyphenyl)furan-2,5-dione.

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCYRLSBPDLBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)furan-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)